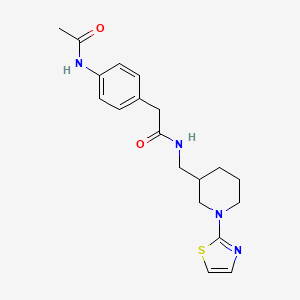![molecular formula C11H19NO3 B2819743 (1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol CAS No. 152533-46-5](/img/structure/B2819743.png)
(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol” is a chemical compound with the molecular formula C10H18O . It is also known by other names such as “(1R,2R,4S)-1,7,7-Trimethylbicyclo [2.2.1]heptan-2-ol” and “(1R,2R,4S)-1,7,7-trimethylnorbornan-2-ol” among others .
Synthesis Analysis
The synthesis of similar compounds, such as 7-oxanorbornanes, often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . These compounds can be prepared enantiomerically enriched readily and are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .Molecular Structure Analysis
The molecular structure of “(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol” is characterized by three defined stereocentres . The structure can be viewed in 3D .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
This compound and its derivatives are explored primarily for their potential in organic synthesis and the development of pharmacologically active molecules.
Synthesis of Nicotinic Agonists
Research by Malpass, Handa, and White (2005) on the synthesis of syn- and anti-isoepibatidine, a potent nicotinic agonist, utilized N-Boc-7-bromo-2-azabicyclo[2.2.1]heptane, a closely related compound, demonstrating the utility of such structures in synthesizing biologically active molecules Malpass, Handa, & White, 2005.
Neuroexcitant Synthesis
Hodgson, Hachisu, and Andrews (2005) highlighted the transformation of similar structures into neuroexcitants like alpha-kainic acid, emphasizing the compound's role in synthesizing complex molecules with significant biological activities Hodgson, Hachisu, & Andrews, 2005.
Aromatase Inhibitory Activity
A study by Staněk et al. (1991) explored derivatives for inhibiting human placental aromatase, indicating the potential for hormone-dependent tumor therapy, including breast cancer, showcasing the compound's relevance in medicinal chemistry Staněk et al., 1991.
Catalysis and Organic Reactions
Alcohol Oxidation Catalysis
Toda et al. (2023) identified analogs of the compound as effective catalysts for the oxidation of secondary alcohols to ketones using molecular oxygen, demonstrating its utility in green chemistry applications Toda et al., 2023.
Asymmetric Synthesis
Research into enantiopure analogs for applications like the formal synthesis of natural products such as epibatidine, shows the compound's importance in the field of asymmetric synthesis and drug development Moreno‐Vargas & Vogel, 2003.
Bioactive Compound Synthesis
- Pharmacological Applications: The synthesis and evaluation of analogs for pharmacological activities, such as triple reuptake inhibitors for treating conditions like depression, underline the compound's significance in developing new therapeutic agents Micheli et al., 2010.
Propiedades
IUPAC Name |
tert-butyl (1R,2R,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKIHGBRNBOCMB-DJLDLDEBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@@H](C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2819662.png)
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2819663.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one](/img/structure/B2819665.png)

![N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2819669.png)
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2819670.png)

![4-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2819674.png)

![N-(3-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2819678.png)
![N-[(4-Fluorophenyl)methyl]-3-(pyrimidin-2-yloxymethyl)piperidine-1-carboxamide](/img/structure/B2819679.png)
![N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819680.png)
![N-(cyanomethyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2819681.png)
![N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]naphthalene-1-carboxamide](/img/structure/B2819683.png)